molecular formula C15H14N2O2S B2464653 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide CAS No. 483359-52-0

2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide

Cat. No.: B2464653
CAS No.: 483359-52-0
M. Wt: 286.35
InChI Key: PCYVNTHHGLNUTG-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide is a synthetic amide derivative characterized by:

  • Cyano group at the α-position of the propanamide backbone.
  • N-(2-methoxyphenyl) substituent, providing electron-donating effects.
  • Thiophen-2-yl group at the β-position, contributing aromatic and sulfur-based electronic properties.

Properties

IUPAC Name

2-cyano-N-(2-methoxyphenyl)-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-8,11H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYVNTHHGLNUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzylamine with 3-bromothiophene-2-carboxylic acid, followed by the introduction of a cyano group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-amino-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group can act as an electrophile, while the methoxyphenyl and thiophene groups can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propanamide Derivatives

Key structural analogs differ in the β-position aromatic group and N-aryl substituents. Representative examples include:

Compound Name CAS Molecular Formula Molecular Weight R1 (β-position) R2 (N-substituent) Key Features
2-Cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide Not provided C₁₅H₁₃N₂O₂S ~297.35 Thiophen-2-yl 2-Methoxyphenyl Sulfur-containing aromatic ring
2-Cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide 2121513-91-3 C₁₇H₁₅FN₂O₂ 314.31 2-Methoxyphenyl 4-Fluorophenyl Fluorine-enhanced lipophilicity
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide 483359-51-9 C₁₆H₁₅N₃O₂ 281.31 Pyridin-4-yl 2-Methoxyphenyl Nitrogen-containing heterocycle
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide 1487-1653 C₂₄H₂₁N₂O₃ 385.44 Furan derivative 2-Methoxyphenyl α,β-unsaturated enamide structure

Key Observations:

  • Thiophene vs. Pyridine (in 483359-51-9) offers a basic nitrogen, altering solubility and hydrogen-bonding capacity .
  • Fluorine Substitution: The 4-fluorophenyl analog (2121513-91-3) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Enamide vs. Propanamide: The α,β-unsaturated enamide (1487-1653) introduces conjugation, affecting electronic properties and reactivity compared to saturated propanamides .
Physicochemical Properties:
  • Lipophilicity: Thiophene and pyridine groups moderately increase logP compared to phenyl analogs.
  • Solubility: The cyano group enhances polarity, but aromatic substituents may limit aqueous solubility.

Biological Activity

2-Cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide, a compound with the molecular formula C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S and CAS number 483359-52-0, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a cyano group, a methoxyphenyl moiety, and a thiophenyl group attached to a propanamide backbone. Its molecular weight is approximately 286.35 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The compound's mechanism of action involves the inhibition of protein synthesis pathways, leading to reduced bacterial viability and biofilm formation.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and leukemia cell lines.

Cell Line IC50 (µM)
MCF-74.5
U-937 (leukemia)5.0

Flow cytometry assays revealed that the compound triggers apoptosis through caspase activation, indicating its role in cell cycle arrest and programmed cell death.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential application in inflammatory diseases.

The biological activity of this compound is attributed to its structural features that facilitate interaction with specific molecular targets within cells. The cyano and thiophenyl groups enhance binding affinity to enzymes and receptors involved in key biological pathways. Further studies are required to elucidate the precise molecular mechanisms at play.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of similar compounds highlighted the superior antimicrobial activity of this compound compared to traditional antibiotics like ciprofloxacin.
  • Cancer Cell Studies : In a comparative analysis with established chemotherapeutics, this compound exhibited comparable or enhanced cytotoxic effects against MCF-7 cells, indicating its potential as an anticancer agent worthy of further development.

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